Actinine

Descripción

gamma-Butyrobetaine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

4-Trimethylammoniobutanoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

4-(Trimethylammonio)butanoate has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.

RN given refers to hydroxide inner salt

Propiedades

IUPAC Name |

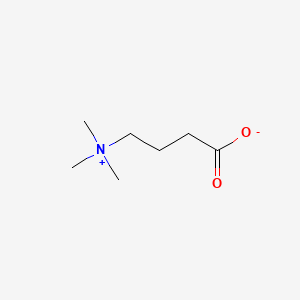

4-(trimethylazaniumyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPNVNIEXXLNTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961102 |

Source

|

| Record name | 4-Butyrobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 4-Trimethylammoniobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

407-64-7 |

Source

|

| Record name | γ-Butyrobetaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Butyrobetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butyrobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, 4-hydroxy-N,N,N-trimethyl-4-oxo-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GAMMA BUTYROBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD7GI3HY9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Trimethylammoniobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Structure of Alpha-Actinin: A Technical Guide for Researchers

Abstract

Alpha-actinin (B1170191) (ACTN) is a crucial cytoskeletal protein belonging to the spectrin (B1175318) superfamily, responsible for crosslinking actin filaments and providing structural integrity at key cellular locations such as focal adhesions and muscle Z-disks.[1] As a scaffold, it integrates the cytoskeleton with signaling pathways, interacting with a multitude of cellular components.[1] This guide provides a comprehensive technical overview of the structure of alpha-actinin, its isoforms, and its regulation. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this essential protein. The guide includes quantitative structural data, detailed experimental protocols for studying alpha-actinin, and visualizations of its domain architecture and signaling context.

Hierarchical Structure of Alpha-Actinin

Alpha-actinin functions as an anti-parallel homodimer, forming a characteristic rod-shaped structure approximately 360 Å in length.[2] This dimeric arrangement is fundamental to its ability to crosslink and bundle F-actin.[1] Each monomer, with a molecular weight of approximately 100-104 kDa, is a modular protein composed of three primary functional domains: an N-terminal actin-binding domain, a central rod domain, and a C-terminal calmodulin-like domain.[1][3]

Monomeric Domain Architecture

A single alpha-actinin polypeptide chain is organized into distinct functional regions:

-

N-Terminal Actin-Binding Domain (ABD): This highly conserved domain is responsible for binding to F-actin.[1] It is composed of two tandem calponin homology (CH) domains, CH1 and CH2.[4] Each CH domain consists of about 110 residues forming a compact globular structure.[4] The ABD can exist in a "closed" conformation, where the CH domains interact closely, or an "open," higher-affinity state, a transition regulated by binding partners like phosphoinositides.[1]

-

Flexible Neck Region: A flexible linker of approximately 24 residues connects the ABD to the central rod. This region is crucial for the conformational flexibility of the ABD, allowing it to adopt different structural states.[4]

-

Central Rod Domain: This domain forms the rigid backbone of the monomer and is composed of four tandem spectrin-like repeats (SR1-SR4).[4] Each repeat is a three-helix bundle of 106 to 122 residues.[4] The rod domain is primarily responsible for the anti-parallel dimerization of alpha-actinin.[1]

-

C-Terminal Calmodulin-like (CaM) Domain: Located at the C-terminus, this domain contains two pairs of EF-hand motifs (EF1/2 and EF3/4).[1] Its function is isoform-dependent. In non-muscle isoforms, it binds calcium, which inhibits actin binding, whereas in muscle isoforms, this calcium sensitivity is typically lost.[1] This domain is also involved in an autoinhibitory interaction with the neck region, which can be relieved by signaling molecules.[2]

Quaternary Structure: The Anti-Parallel Dimer

The functional unit of alpha-actinin is a homodimer formed by the anti-parallel association of two monomers.[1] This dimerization is mediated by strong interactions between the spectrin repeats of the central rod domains, with a dissociation constant (Kd) in the picomolar range (~10 pM), indicating a very stable complex.[1] The spectrin repeats of one monomer interact with the corresponding repeats of the other in a twisted arrangement (SR1 with SR4', SR2 with SR3', etc.), resulting in a rigid, elongated molecule with an actin-binding domain at each end.[5] This architecture is essential for its function as an actin filament crosslinker.

Quantitative Structural and Binding Data

Precise quantitative data is essential for understanding the molecular mechanics and interactions of alpha-actinin. The following tables summarize key parameters for human alpha-actinin isoforms.

Table 1: Physical Properties and Domain Boundaries of Human Alpha-Actinin Isoforms

| Property | ACTN1 (Non-muscle) | ACTN2 (Muscle) | ACTN3 (Muscle) | ACTN4 (Non-muscle) | Reference(s) |

| Gene | ACTN1 | ACTN2 | ACTN3 | ACTN4 | [3][6][7] |

| Amino Acids | ~892 | 894 | ~901 | 911 | [3][6][8] |

| Molecular Weight (kDa) | ~103 | 103.8 | ~103 | ~100 | [3][7][9] |

| Domain Boundaries (ACTN4) | |||||

| CH1 | N/A | N/A | N/A | aa 50-154 | [7] |

| CH2 | N/A | N/A | N/A | aa 163-269 | [7] |

| SR1 | N/A | N/A | N/A | aa 293-403 | [7] |

| SR2 | N/A | N/A | N/A | aa 413-518 | [7] |

| SR3 | N/A | N/A | N/A | aa 528-639 | [7] |

| SR4 | N/A | N/A | N/A | aa 649-752 | [7] |

| EF1 | N/A | N/A | N/A | aa 765-800 | [7] |

| EF2 | N/A | N/A | N/A | aa 806-841 | [7] |

Note: Domain boundaries are provided for human ACTN4 as a representative example and may vary slightly between isoforms.

Table 2: Binding Affinities (Dissociation Constant, Kd) of Alpha-Actinin

| Interaction Partner | Isoform | Kd | Conditions / Notes | Reference(s) |

| Dimerization | ACTN4 | ~10 pM | Indicates a highly stable dimeric complex. | [1] |

| F-Actin | ACTN4 (WT) | 0.267 µM | In vitro co-sedimentation assay, Ca2+-free. | [10][11] |

| ACTN4 (WT) | 1.216 µM | In the presence of 1.5 mM Ca2+. | [10][11] | |

| ACTN4 (K255E Mutant) | 0.046 µM | Disease mutant with ~6-fold higher affinity. | [10][11] | |

| ACTN4 (General) | 1-5 µM | General reported range. | [12] | |

| Titin (Zr-7) | ACTN2 (WT) | 2.90 µM | Binding to the C-terminal CaM domain. | [2] |

| ACTN2 (WT) + PIP2 | 0.38 µM | Affinity increases ~7.6-fold with PIP2. | [2] | |

| ACTN2 (Isolated CaM) | 0.24 µM | Isolated domain binding, no autoinhibition. | [2] | |

| Calcium (Ca2+) | ACTN1 | 45-55 µM | Binding to the EF-hand motifs. | [13] |

Experimental Protocols

Investigating the structure and interactions of alpha-actinin requires a suite of biochemical and cell biology techniques. Below are detailed protocols for key experiments.

Recombinant Alpha-Actinin Expression and Purification (His-Tag)

This protocol describes the expression of N-terminally 6xHis-tagged alpha-actinin in E. coli and subsequent purification using Nickel-NTA affinity chromatography.

A. Expression:

-

Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the 6xHis-alpha-actinin construct.

-

Inoculate a 10 mL LB broth starter culture (with appropriate antibiotic) and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB broth with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to culture for 4-6 hours at 25-30°C to improve protein solubility.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

B. Purification (Native Conditions):

-

Thaw the cell pellet on ice and resuspend in 20-30 mL of ice-cold Ni-NTA Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with 1 mg/mL lysozyme (B549824) and a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with gentle rocking.

-

Lyse the cells by sonication on ice (e.g., 6 cycles of 15-second bursts with 45-second rests).

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Equilibrate a Ni-NTA agarose (B213101) column with 5 column volumes of Lysis Buffer.

-

Load the cleared lysate onto the column. Collect the flow-through for analysis.

-

Wash the column with 10 column volumes of Ni-NTA Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elute the protein with 5 column volumes of Ni-NTA Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect 1 mL fractions.

-

Analyze fractions by SDS-PAGE to identify those containing pure alpha-actinin.

-

Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Confirm purity and concentration.

F-Actin Co-Sedimentation Assay

This assay quantitatively measures the binding of alpha-actinin to filamentous actin (F-actin).

-

Actin Polymerization: Polymerize purified G-actin (e.g., 20 µM) by adding 1/10th volume of 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP) and incubating at room temperature for at least 1 hour.

-

Reaction Setup: In ultracentrifuge tubes, prepare a series of reactions containing a fixed concentration of F-actin (e.g., 5 µM) and increasing concentrations of purified alpha-actinin (e.g., 0.1 µM to 20 µM) in Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT). Include two control tubes: one with F-actin alone and one with the highest concentration of alpha-actinin alone.

-

Incubation: Incubate all samples at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

Sedimentation: Centrifuge the samples at 100,000 x g for 30 minutes at 22°C to pellet the F-actin and any bound proteins.

-

Sample Analysis: Carefully separate the supernatant from the pellet for each reaction. Resuspend the pellet in a volume of 1x SDS-PAGE sample buffer equal to the supernatant volume.

-

Quantification: Run equal volumes of supernatant (unbound protein) and pellet (bound protein) fractions on an SDS-PAGE gel. Stain with Coomassie Blue. Quantify the band intensities using densitometry.

-

Data Analysis: Plot the concentration of bound alpha-actinin versus the concentration of free (unbound) alpha-actinin. Fit the data to a binding isotherm (e.g., a single-site binding model) to calculate the dissociation constant (Kd).[14]

Co-Immunoprecipitation (Co-IP) for Interaction Partners

This protocol is used to identify proteins that interact with alpha-actinin within a cellular context.

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK293T or HeLa) to ~90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on the plate by adding 1 mL of ice-cold Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add 20 µL of Protein A/G agarose bead slurry to the ~1 mg of cell lysate.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Transfer the supernatant (pre-cleared lysate) to a fresh tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of a high-quality anti-alpha-actinin antibody (or a negative control IgG) to the pre-cleared lysate.

-

Incubate on a rotator for 4 hours to overnight at 4°C.

-

Add 30 µL of Protein A/G agarose bead slurry and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C). Discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of cold Co-IP Lysis Buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution and Analysis:

Alpha-Actinin in Signaling: Focal Adhesion Assembly

Alpha-actinin is a key component of focal adhesions, dynamic structures that link the actin cytoskeleton to the extracellular matrix (ECM) via integrin receptors. It plays a critical role in the maturation and stabilization of these adhesions.

The assembly of a focal adhesion is a hierarchical process initiated by integrin clustering and activation.

-

Initiation: Integrin receptors bind to the ECM, leading to their clustering. This recruits initiator proteins like talin and kindlin to the cytoplasmic tails of the integrins.

-

Talin Activation: Talin binds to integrins, causing a conformational change that activates the integrin to a high-affinity state. Talin also directly binds to actin, providing the initial mechanical link to the cytoskeleton.

-

Recruitment of Core Components: The initial integrin-talin-actin complex serves as a platform to recruit other core focal adhesion proteins, including Focal Adhesion Kinase (FAK) and paxillin.

-

Alpha-Actinin and Vinculin Recruitment: As the adhesion matures under actomyosin-generated force, talin is mechanically stretched. This stretching exposes cryptic binding sites for vinculin. Alpha-actinin is also recruited, where it crosslinks and stabilizes the actin filaments emanating from the adhesion site. Vinculin further strengthens the link between talin and actin.

-

Maturation: Alpha-actinin bundles the actin stress fibers, providing a stable, force-resistant connection that is essential for mature focal adhesions and downstream signaling events that control cell migration, proliferation, and survival.[18][19][20][21]

References

- 1. THE FIFTH SENSE: MECHANOSENSORY REGULATION OF ALPHA-ACTININ-4 AND ITS RELEVANCE FOR CANCER METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure and Regulation of Human Muscle α-Actinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-actinin-2 - Wikipedia [en.wikipedia.org]

- 4. rupress.org [rupress.org]

- 5. researchgate.net [researchgate.net]

- 6. Alpha-actinin-1 - Wikipedia [en.wikipedia.org]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. Disease-associated mutant α-actinin-4 reveals a mechanism for regulating its F-actin-binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Alpha Actinin 4 - 2x 50 µg, >98% purity - HYPERMOL [hypermol.com]

- 13. Calcium affinity of human α-actinin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 16. bitesizebio.com [bitesizebio.com]

- 17. assaygenie.com [assaygenie.com]

- 18. researchgate.net [researchgate.net]

- 19. rupress.org [rupress.org]

- 20. Initiation of focal adhesion assembly by talin and kindlin: A dynamic view - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is the role of integrin clustering in focal adhesion assembly? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

Function of different actinin isoforms in cytoskeletal organization.

An In-depth Technical Guide to the Function of Alpha-Actinin (B1170191) Isoforms in Cytoskeletal Organization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-actinins (ACTNs) are a vital family of actin-binding proteins responsible for organizing and stabilizing the actin cytoskeleton.[1] As members of the spectrin (B1175318) superfamily, they function as antiparallel homodimers to cross-link actin filaments into bundles and networks, providing structural integrity to the cell.[2][3] Mammals express four main isoforms—two non-muscle (ACTN1 and ACTN4) and two muscle-specific (ACTN2 and ACTN3)—each with distinct expression patterns, regulatory mechanisms, and cellular functions.[1][3] While all isoforms share a conserved structure, their subtle differences in regulation and binding partners lead to specialized roles in processes ranging from cell adhesion and migration to muscle contraction and signal transduction.[1][4] Dysregulation or mutation of these isoforms is implicated in a variety of pathologies, including kidney disease, cardiomyopathies, and cancer metastasis.[1][2][5] This guide provides a comprehensive overview of the functions of each actinin isoform, presents quantitative data on their properties, details key experimental protocols for their study, and illustrates their involvement in cellular signaling pathways.

Core Structure of Alpha-Actinin

All alpha-actinin isoforms share a conserved, modular structure that is fundamental to their function as actin filament cross-linkers. The protein exists as a rod-shaped, antiparallel homodimer.[3] Each monomer consists of three principal domains:

-

N-Terminal Actin-Binding Domain (ABD): This highly conserved domain is composed of two tandem calponin homology (CH) domains (CH1 and CH2).[4][6] The ABD is responsible for binding to filamentous actin (F-actin).[4] Both CH domains are required for high-affinity actin binding.[3][4]

-

Central Rod Domain: This domain consists of four spectrin-like repeats (R1-R4) that form a rod-like structure. This region facilitates the antiparallel dimerization of two alpha-actinin monomers, which is essential for its cross-linking capability.[7]

-

C-Terminal Calmodulin-like (CaM) Domain: This domain contains two to four EF-hand motifs.[2] In non-muscle isoforms (ACTN1 and ACTN4), this domain binds calcium ions, which inhibits their interaction with F-actin.[8][9] Conversely, the muscle isoforms (ACTN2 and ACTN3) have evolutionarily lost the ability to bind calcium and are thus calcium-insensitive.[7]

Functions of Non-Muscle Isoforms: ACTN1 and ACTN4

ACTN1 and ACTN4 are ubiquitously expressed in non-muscle cells and play crucial, though not entirely redundant, roles in regulating the actin cytoskeleton, cell adhesion, and motility.[1][10]

ACTN1 (Alpha-actinin-1)

ACTN1 is a cytoskeletal isoform typically found along microfilament bundles, at adherens-type junctions, and in focal adhesions, where it helps anchor actin to the cell membrane.[11][12][13] It is a calcium-sensitive isoform.[12] ACTN1 is involved in:

-

Cytoskeletal Organization: It cross-links actin filaments, contributing to the formation and stability of stress fibers.[1][11]

-

Cell Adhesion and Motility: By linking the actin cytoskeleton to transmembrane proteins like integrins at focal adhesions, ACTN1 facilitates the transmission of mechanical forces and is required for proper cell migration.[1][11] Defective ACTN1 localization impairs the formation of adhesion sites and reduces traction forces.[11]

-

Signaling: ACTN1 acts as a scaffold, associating with signaling molecules such as protein kinase N and mitogen-activated protein kinase (MAPK).[1]

-

Platelet Function: Mutations in ACTN1 can cause congenital macrothrombocytopenia by disrupting the organization of the actin cytoskeleton in megakaryocytes.[11]

ACTN4 (Alpha-actinin-4)

ACTN4 is another non-muscle, calcium-sensitive isoform concentrated in the cytoplasm that plays a multifaceted role in cell adhesion, motility, and signal transduction.[5][9] Its functions include:

-

Podocyte Integrity: ACTN4 is essential for maintaining the structure of podocyte foot processes in the kidney's glomerular filtration barrier.[5][6] Mutations that increase its binding affinity to actin lead to focal segmental glomerulosclerosis (FSGS).[5][14]

-

Cell Mechanics and Motility: ACTN4 modulates cellular adhesion, spreading, and the generation of contractile forces.[5] It plays a key role in sensing the stiffness of the extracellular matrix during the maturation of focal adhesions.[1]

-

Cancer Invasion: Overexpression of ACTN4 is correlated with enhanced invasive growth and poor clinical outcomes in several cancers, including ovarian carcinoma.[5] It is thought to be involved in metastatic processes.[5][15]

-

Transcriptional Regulation: Beyond its cytoskeletal role, ACTN4 can translocate to the nucleus and act as a coactivator for nuclear receptors, regulating gene transcription.[5][6][16]

-

Signaling Scaffold: ACTN4 interacts with key kinases like AKT1 to modulate pathways that influence cell proliferation.[5][14]

Functions of Muscle Isoforms: ACTN2 and ACTN3

ACTN2 and ACTN3 are calcium-insensitive isoforms that are major structural components of the sarcomere in striated muscle, where they are essential for stabilizing the contractile apparatus.[1][3][9]

ACTN2 (Alpha-actinin-2)

ACTN2 is widely expressed in both cardiac and skeletal muscles, localizing specifically to the Z-disc of the sarcomere.[1][3][17] It is a critical component for:

-

Sarcomere Stabilization: At the Z-disc, ACTN2 is essential for anchoring and cross-linking actin thin filaments and titin filaments from adjacent sarcomeres.[1][17][18] This creates a stable, lattice-like structure necessary for muscle integrity and force transmission.[1]

-

Signaling Hub: ACTN2 serves as a scaffold at the Z-disc, interacting with various signaling proteins, ion channels, and PDZ domain proteins, thereby playing a role in intracellular signaling.[1][18]

-

Compensation for ACTN3 Absence: In individuals deficient in ACTN3, ACTN2 can substitute for it, helping to maintain the structural and functional properties of the muscle fiber.[18]

-

Cardiac Function: Mutations in the ACTN2 gene are associated with cardiomyopathies, highlighting its importance in normal cardiac physiology.[17][18]

ACTN3 (Alpha-actinin-3)

ACTN3 expression is restricted to fast-twitch (type II) glycolytic skeletal muscle fibers, which are responsible for rapid, forceful contractions.[1][19][20]

-

High-Velocity Contractions: ACTN3 is thought to have a specialized function in fast muscle contraction, contributing to sprint and power performance.[1][19]

-

The "Gene for Speed": A common polymorphism (R577X) in the ACTN3 gene results in a premature stop codon, leading to alpha-actinin-3 deficiency in approximately 18% of Caucasians and over 1.5 billion people worldwide.[20][21] This deficiency is not associated with disease but is linked to athletic performance, with the functional R-allele being more frequent in elite sprint and power athletes.[19][20]

-

Metabolic Regulation: The absence of ACTN3 is associated with a shift in the characteristics of fast muscle fibers toward a more oxidative (slower) phenotype, suggesting a role in metabolic regulation.[20]

Quantitative Data Summary

Table 1: Expression and Localization of Human Alpha-Actinin Isoforms

| Isoform | Gene | Primary Expression | Subcellular Localization | Calcium Sensitivity |

| ACTN1 | ACTN1 | Ubiquitous (non-muscle)[3] | Stress fibers, adherens junctions, focal adhesions[1][11][13] | Sensitive[9][12] |

| ACTN2 | ACTN2 | Skeletal and cardiac muscle[3][17] | Sarcomeric Z-disc[1][18] | Insensitive[7] |

| ACTN3 | ACTN3 | Fast-twitch (Type II) skeletal muscle[1][20] | Sarcomeric Z-disc[22] | Insensitive[7] |

| ACTN4 | ACTN4 | Ubiquitous (non-muscle), high in podocytes[5][6] | Cytoplasm, stress fibers, focal adhesions, nucleus[1][5][6] | Sensitive[9] |

Table 2: F-Actin Binding Affinities and Properties

| Isoform / Variant | Source | Dissociation Constant (Kd) | Dissociation Time (from F-actin in cells) | Notes |

| α-actinin | Acanthamoeba castellanii | 4.7 µM[23] | Not Available | Forms bundles at concentrations > 0.1 µM.[23] |

| α-actinin | Chicken smooth muscle | 0.6 µM[23] | Not Available | Forms bundles at concentrations > 1 µM.[23] |

| ACTN4 (Wild-Type) | Human | Not Available | 29 ± 13 s[24] | Studied in living cells using Fluorescence Recovery After Photobleaching (FRAP).[24] |

| ACTN4 (K255E mutant) | Human | Not Available | 86 ± 29 s[24] | Disease-causing mutation; shows a threefold increase in binding affinity/residence time compared to wild-type.[24] |

Table 3: Effects of Isoform Depletion or Mutation on Cellular Mechanics

| Isoform / Condition | Cell Type | Effect on Motility | Effect on Traction Force | Reference |

| ACTN1 Knockdown | Glioma cells | ~35% reduction in mean speed | Reduced | [25] |

| ACTN4 Knockdown | Glioma cells | ~35% reduction in mean speed | Reduced | [25] |

| ACTN1/4 Double Knockdown | RPE1 cells | Impaired directional migration | Altered force transmission, leading to network asymmetry | [10] |

| ACTN4 (K255E mutant) | Kidney cells | ~50% reduction in cell speed | ~300% increase in contractile stress | [24][26] |

Signaling Pathways and Regulatory Networks

Alpha-actinins are not merely structural proteins; they are integral components of cellular signaling networks, acting as scaffolds to bring together various signaling molecules.

Extracellular signals from the extracellular matrix (ECM) are often transmitted through transmembrane receptors like integrins.[27] Alpha-actinins, particularly ACTN1 and ACTN4, physically link integrin-associated focal adhesion complexes with the actin cytoskeleton.[28] This linkage is critical for mechanotransduction—the process by which cells convert mechanical stimuli into biochemical signals. For instance, in intestinal epithelial cells, α-actinin-1 is necessary to transduce mechanical strain signals from the cytoskeleton into the focal adhesion complex, ultimately leading to the activation of the ERK1/2 pathway and influencing cell proliferation.[28]

Below is a diagram illustrating the central role of non-muscle alpha-actinins in integrin-mediated signaling at focal adhesions.

Key Experimental Protocols

Studying the function of actinin isoforms requires a combination of techniques to assess their localization, interactions, and impact on cell mechanics.

Protocol: Immunofluorescence Staining for Actinin Localization

This method is used to visualize the subcellular distribution of a specific actinin isoform.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1-0.5% Triton X-100 in PBS for permeabilization

-

Blocking Buffer (e.g., 1-5% BSA or 10% goat serum in PBS)

-

Primary antibody specific to the actinin isoform (e.g., anti-ACTN4)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Rinse: Gently wash cells twice with PBS.

-

Fixation: Fix cells with 4% PFA for 15-20 minutes at room temperature.[29][30]

-

Rinse: Wash cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[29] This step is necessary for intracellular targets.

-

Blocking: Incubate with Blocking Buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.[29][30]

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[29][30]

-

Wash: Wash cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.[29][30]

-

Wash: Wash cells three times with PBS for 5 minutes each, protected from light.

-

Counterstain: Incubate with DAPI solution for 5-15 minutes to stain the nuclei.[29]

-

Final Wash & Mount: Wash twice more with PBS. Mount the coverslip onto a microscope slide using mounting medium.

-

Imaging: Visualize using a fluorescence microscope with appropriate filters.

Protocol: Co-Immunoprecipitation (Co-IP) for Interaction Analysis

This protocol is used to isolate an actinin isoform and identify its binding partners.

Materials:

-

Cultured cells

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Co-IP antibody (specific to the actinin isoform)

-

Control IgG antibody (from the same species as the Co-IP antibody)

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels, Western blot equipment, and antibodies for detection

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (protein extract).

-

Pre-clearing (Optional but Recommended): Add Protein A/G beads to the protein extract and incubate for 1 hour at 4°C to reduce non-specific binding to the beads. Pellet the beads and collect the supernatant.

-

Immunoprecipitation: Add the Co-IP antibody (or control IgG) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture Immune Complex: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using Elution Buffer. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the suspected interacting protein. The original bait protein (actinin) should also be probed as a positive control.

Methodology: Traction Force Microscopy (TFM)

TFM is a powerful technique to quantify the contractile forces that cells exert on their substrate, which are directly related to the organization and function of the actin cytoskeleton regulated by actinins.

Principle: Cells are cultured on a soft, elastic hydrogel (typically polyacrylamide) embedded with fluorescent beads. As the cell exerts forces, it deforms the gel, causing the embedded beads to displace. By tracking the displacement of these beads relative to a force-free reference state (after cell detachment), a displacement field is generated. Using the known mechanical properties of the gel (Young's modulus), this displacement field can be mathematically converted into a map of traction stresses.

Abbreviated Protocol:

-

Substrate Preparation: Synthesize polyacrylamide hydrogels of a known stiffness embedded with fluorescent microbeads on a glass-bottom dish.

-

ECM Coating: Covalently link an ECM protein (e.g., fibronectin or collagen) to the surface of the gel to promote cell adhesion.

-

Cell Culture: Seed cells onto the functionalized hydrogel and allow them to adhere and spread.

-

Live-Cell Imaging: Acquire two sets of images using a fluorescence microscope:

-

An image of the fluorescent beads in their displaced positions while the cell is attached.

-

A "reference" image of the beads in their unstrained positions after the cell has been removed (e.g., by trypsinization or lysis with SDS).

-

-

Data Analysis:

-

Use Particle Image Velocimetry (PIV) or single-particle tracking algorithms to compute the displacement field from the two bead images.

-

Apply computational methods, such as Fourier Transform Traction Cytometry (FTTC), to calculate the traction stress field from the displacement field and the gel's Young's modulus.

-

From the stress field, metrics like total strain energy (work done by the cell on the substrate) and net contractile moment can be derived.

-

Conclusion

The four alpha-actinin isoforms, while structurally similar, are functionally specialized proteins that are critical for cytoskeletal organization and cellular function. The non-muscle isoforms, ACTN1 and ACTN4, are key regulators of cell adhesion, migration, and mechanosensing, with ACTN4 also playing significant roles in kidney disease and cancer progression. The muscle-specific isoforms, ACTN2 and ACTN3, are indispensable for the structural integrity and contractile function of the sarcomere in cardiac and skeletal muscle, with ACTN3 genotype famously influencing athletic performance. Understanding the distinct and overlapping functions of these isoforms, their binding partners, and their roles in signaling pathways is crucial for elucidating the mechanisms of cytoskeletal regulation in both health and disease, and for identifying novel therapeutic targets for a range of human pathologies.

References

- 1. rupress.org [rupress.org]

- 2. gosset.ai [gosset.ai]

- 3. Actinin - Wikipedia [en.wikipedia.org]

- 4. microbenotes.com [microbenotes.com]

- 5. Gene - ACTN4 [maayanlab.cloud]

- 6. wikicrow.ai [wikicrow.ai]

- 7. Novel structures for α-actinin: F-actin interactions and their implications for actin-membrane attachment and tension sensing in the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-actinin - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 9. m.youtube.com [m.youtube.com]

- 10. journals.biologists.com [journals.biologists.com]

- 11. Gene - ACTN1 [maayanlab.cloud]

- 12. genecards.org [genecards.org]

- 13. Alpha-actinin-1 - Wikipedia [en.wikipedia.org]

- 14. ACTN4 and Associated Diseases - Creative Biolabs [creative-biolabs.com]

- 15. Actinin - Proteopedia, life in 3D [proteopedia.org]

- 16. uniprot.org [uniprot.org]

- 17. Alpha-actinin-2 - Wikipedia [en.wikipedia.org]

- 18. Gene - ACTN2 [maayanlab.cloud]

- 19. ACTN3 Genotype Is Associated with Human Elite Athletic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. alpha-actinin-3 and performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Alpha-actinin-3 - Wikipedia [en.wikipedia.org]

- 23. Affinity of alpha-actinin for actin determines the structure and mechanical properties of actin filament gels - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Alpha-actinin binding kinetics modulate cellular dynamics and force generation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Isoform-Specific Contributions of α-Actinin to Glioma Cell Mechanobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pnas.org [pnas.org]

- 27. sinobiological.com [sinobiological.com]

- 28. Cytoskeletal Signaling via α-Actinin-1 Mediates ERK1/2 Activation by Repetitive Deformation in Human Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. IF Protocol for Cardiomyocytes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 30. emulatebio.com [emulatebio.com]

The Pivotal Role of α-Actinin-1 in Non-Muscle Cell Motility: A Technical Guide

Abstract

α-Actinin-1 (ACTN1), a ubiquitously expressed cytoskeletal protein, is a critical regulator of non-muscle cell motility. It functions as a key structural and signaling scaffold, orchestrating the dynamic organization of the actin cytoskeleton and mediating the transmission of forces between the cell and the extracellular matrix. This technical guide provides an in-depth analysis of the multifaceted role of ACTN1 in cell migration, focusing on its molecular interactions, its influence on signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ACTN1 as a potential therapeutic target in diseases characterized by aberrant cell motility, such as cancer.

Introduction

Cell migration is a fundamental biological process essential for embryonic development, tissue repair, and immune surveillance. In pathological contexts, dysregulated cell motility contributes to cancer metastasis and inflammatory diseases. The intricate machinery governing cell movement relies on the dynamic remodeling of the actin cytoskeleton, the formation and turnover of adhesive structures, and the coordinated activity of various signaling pathways.[1]

α-Actinin-1 (ACTN1) is a member of the spectrin (B1175318) superfamily of actin-binding proteins. In non-muscle cells, ACTN1 is found along actin stress fibers and at cell-cell and cell-matrix junctions, where it plays a crucial role in anchoring actin filaments to these structures.[1] Its ability to crosslink actin filaments into bundles and networks provides structural support to the cell and is fundamental to the generation of contractile forces required for movement.[2] This guide delves into the specific mechanisms by which ACTN1 influences non-muscle cell motility, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

ACTN1's Core Functions in Cell Motility

ACTN1's influence on cell motility stems from its central role in organizing the actin cytoskeleton and its involvement in focal adhesions, which are critical for cell-matrix interactions.

Regulation of the Actin Cytoskeleton

ACTN1 directly binds to and crosslinks F-actin, organizing it into the stress fibers that are essential for generating the traction forces required for cell movement.[2] Knockdown of ACTN1 leads to a disorganized actin cytoskeleton, characterized by a loss of stress fibers and the formation of abnormal actin arrangements.[3] This disruption of the cytoskeleton directly impairs the cell's ability to generate protrusive forces at the leading edge and to retract its trailing edge, both of which are critical steps in the migration cycle.

A Key Component of Focal Adhesions

Focal adhesions are large, dynamic protein complexes that mechanically link the intracellular actin cytoskeleton to the extracellular matrix (ECM). ACTN1 is a critical component of these structures, where it interacts with several key proteins, including:

-

Integrins: ACTN1 associates with the cytoplasmic domain of β1 integrin, providing a direct link between the ECM and the actin cytoskeleton.[3][4]

-

Focal Adhesion Kinase (FAK) and Src: Upon phosphorylation, ACTN1 can interact with both FAK and the proto-oncogene tyrosine-protein kinase Src.[3][4] This interaction is crucial for enhancing signaling from matrix adhesion sites and stimulating integrin-mediated cell adhesion.[3][4]

-

Vinculin: ACTN1 is required for the stable association and retention of vinculin at focal adhesions.[5] Vinculin is a key protein that reinforces the linkage between integrins and the actin cytoskeleton.

Knockdown of ACTN1 results in abnormally arranged focal adhesions, which are often smaller and fewer in number.[3][5] This leads to decreased stability of cell-matrix adhesions and impaired force transmission, ultimately hindering efficient cell migration.[6][7]

Quantitative Impact of ACTN1 on Cell Motility

Numerous studies have quantified the effects of ACTN1 modulation on various parameters of cell motility. The following tables summarize key findings from studies involving the knockdown of ACTN1 in different non-muscle cell types.

| Cell Type | Experimental Condition | Parameter Measured | Observed Effect | Significance (p-value) | Reference |

| Human Epidermal Keratinocytes (iHEKs) | ACTN1 shRNA Knockdown | Migration Speed | Dramatic decrease | p < 0.05 | [3][8] |

| Human Epidermal Keratinocytes (iHEKs) | ACTN1 shRNA Knockdown | Directed Migration (Processivity) | Decreased | Not specified | [8] |

| Human Epidermal Keratinocytes (iHEKs) | ACTN1 shRNA Knockdown | Lamellipodial Extension Rate | Significant decrease | p < 0.05 | [3] |

| Human Epidermal Keratinocytes (iHEKs) | ACTN1 shRNA Knockdown | Lamellipodial Extension Distance | Significant decrease | p < 0.05 | [3] |

| Human Epidermal Keratinocytes (iHEKs) | ACTN1 shRNA Knockdown | Lamellipodial Extension Persistence | Significant decrease | p < 0.05 | [3] |

| Thyroid Carcinoma (THCA) Cells | ACTN1 Knockdown | Migration | Inhibited | Not specified | [9] |

| Thyroid Carcinoma (THCA) Cells | ACTN1 Knockdown | Invasion | Inhibited | Not specified | [9] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) Cells | ACTN1 Knockdown | Migration | Inhibited | Not specified | |

| Head and Neck Squamous Cell Carcinoma (HNSCC) Cells | ACTN1 Knockdown | Invasion | Inhibited | Not specified | |

| Gastric Cancer (GC) Cells | ACTN1 Silencing | Migration | Significantly reduced | Not specified | [10] |

| Gastric Cancer (GC) Cells | ACTN1 Silencing | Invasion | Significantly reduced | Not specified | [10] |

| Cutaneous Squamous Cell Carcinoma (CSCC) Cells | ACTN1 Silencing | Migration | Significantly reduced | p < 0.05 | [11] |

| Cutaneous Squamous Cell Carcinoma (CSCC) Cells | ACTN1 Silencing | Invasion | Significantly reduced | p < 0.05 | [11] |

Table 1: Summary of Quantitative Data on the Effect of ACTN1 Knockdown on Cell Motility.

| Cell Type | Experimental Condition | Parameter Measured | Observed Effect | Significance (p-value) | Reference |

| Human Induced Pluripotent Stem Cell-derived Cardiac Myocytes (hiCMs) | ACTN1 Depletion | Focal Adhesion Number | Fewer puncta per cell | Not specified | [5] |

| Human Induced Pluripotent Stem Cell-derived Cardiac Myocytes (hiCMs) | ACTN1 Depletion | Focal Adhesion Size | Smaller puncta | Not specified | [5] |

| Mouse Embryonic Fibroblasts | α-actinin-1,4 Depletion (on stiff substrates) | Focal Adhesion Size | Slightly reduced | Not specified | [12] |

Table 2: Summary of Quantitative Data on the Effect of ACTN1 Depletion on Focal Adhesions.

Signaling Pathways Modulated by ACTN1

ACTN1 is not merely a structural protein; it is also a key player in intracellular signaling pathways that regulate cell motility.

Integrin-FAK-Src Signaling

As a component of focal adhesions, ACTN1 is integral to the integrin-FAK-Src signaling cascade. Upon integrin engagement with the ECM, FAK is recruited and autophosphorylated, creating a binding site for Src. The resulting FAK-Src complex phosphorylates downstream targets, including paxillin, which leads to the remodeling of the actin cytoskeleton and the turnover of focal adhesions, processes that are essential for cell migration.[13][14] ACTN1 facilitates this process by physically linking the integrin-associated complex with the cytoskeleton and by interacting with FAK and Src.[15] The phosphorylation of ACTN1 itself, particularly at tyrosine 12, is crucial for the recruitment of Src to β1-integrin and the subsequent formation of the FAK-Src complex.[15]

References

- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 2. Collective cell migration has distinct directionality and speed dynamics [escholarship.org]

- 3. Quantitative and unbiased analysis of directional persistence in cell migration | Semantic Scholar [semanticscholar.org]

- 4. Alpha actinin-1 regulates cell-matrix adhesion organization in keratinocytes: consequences for skin cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 11. ACTN1 supports tumor growth by inhibiting Hippo signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Focal adhesion size uniquely predicts cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

The Clinical Significance of ACTN4 Mutations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-actinin-4 (ACTN4), an actin-binding protein crucial for cytoskeletal organization, has emerged as a significant molecule in human health and disease. Mutations and altered expression of the ACTN4 gene are implicated in a spectrum of clinical conditions, ranging from rare kidney diseases to the progression of various cancers. This technical guide provides a comprehensive overview of the clinical significance of ACTN4 mutations, detailing the associated pathologies, underlying molecular mechanisms, and prognostic implications. We present quantitative data from clinical and preclinical studies, detailed experimental methodologies for investigating ACTN4 function, and visual representations of key signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to ACTN4

ACTN4 is a non-muscle alpha-actinin (B1170191) isoform that plays a pivotal role in cell motility, adhesion, and signal transduction by crosslinking actin filaments.[1] It is a member of the spectrin (B1175318) superfamily of actin-binding proteins.[2] The protein consists of an N-terminal actin-binding domain (ABD), a central rod domain composed of four spectrin-like repeats, and a C-terminal calmodulin-like domain containing EF-hand motifs.[2] This structure allows ACTN4 to form antiparallel homodimers that bundle actin filaments and link the cytoskeleton to various cellular structures. While expressed in many tissues, alterations in ACTN4 have particularly profound effects in the kidney and in the context of cancer.

Clinical Manifestations of ACTN4 Mutations

Focal Segmental Glomerulosclerosis (FSGS)

Mutations in the ACTN4 gene are a recognized cause of an autosomal dominant form of Focal Segmental Glomerulosclerosis (FSGS), a disease characterized by scarring in the kidney's filtering units (glomeruli), leading to proteinuria and progressive renal failure.[3][4] Familial FSGS associated with ACTN4 mutations typically presents in adolescence or early adulthood with a variable rate of progression to end-stage renal disease.[5]

The primary mechanism underlying ACTN4-mediated FSGS is a "gain-of-function" effect.[6] Disease-causing mutations, predominantly located in the actin-binding domain, increase the binding affinity of ACTN4 for F-actin.[2][7] This enhanced binding leads to the formation of intracellular protein aggregates, disrupts the normal dynamics of the podocyte cytoskeleton, and impairs podocyte function, ultimately leading to glomerular damage.[6][7]

Cancer

In contrast to the specific mutations observed in FSGS, the clinical significance of ACTN4 in cancer is primarily associated with its overexpression and gene amplification.[8] Elevated levels of ACTN4 have been linked to increased tumor aggressiveness, metastasis, and poor prognosis in a variety of cancers.[9][10]

The role of ACTN4 in cancer progression is multifaceted. Its ability to enhance cell motility is a key contributor to invasion and metastasis.[11] Furthermore, nuclear ACTN4 can act as a transcriptional co-activator, influencing the expression of genes involved in cell proliferation and survival.[12]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the clinical significance of ACTN4 mutations and expression alterations.

Table 1: ACTN4 Mutations in Focal Segmental Glomerulosclerosis (FSGS)

| Mutation | Location | Effect on Actin Binding | Associated Phenotype | Prevalence in Familial FSGS | Reference |

| K255E | Actin-Binding Domain | Increased affinity (Kd ~6-fold lower than WT) | Autosomal Dominant FSGS | ~4% | [3][9] |

| T259I | Actin-Binding Domain | Increased affinity | Autosomal Dominant FSGS | ~4% | [2][13] |

| S262P | Actin-Binding Domain | Increased affinity | Autosomal Dominant FSGS | ~4% | [2] |

| W59R | Actin-Binding Domain | Increased affinity, cellular mislocalization | De novo mutation in FSGS | Rare | [3] |

| I149del | Actin-Binding Domain | Increased affinity, cellular mislocalization | Segregates with disease in familial FSGS | Rare | [3] |

| G195D | Actin-Binding Domain | Decreased protein stability, formation of aggregates | Sporadic childhood FSGS | Rare | [12][14] |

Table 2: ACTN4 Alterations in Cancer

| Cancer Type | Alteration | Frequency | Prognostic Significance (Hazard Ratio) | Reference |

| Breast Cancer (HR+, HER2-, node-) | Copy Number Increase | 6.8% (Japanese cohort) | Recurrence: HR = 2.95; Death: HR = 4.27 | [15] |

| Breast Cancer (HR+, HER2-, node-) | Copy Number Increase | - | Recurrence: HR = 2.73; Death: HR = 4.01 (US cohort) | [15] |

| Ovarian Cancer (advanced stage) | Copy Number Increase (≥4 copies) | 21% | Overall Survival: HR = 2.48 | [16] |

| Lung Adenocarcinoma (Stage II/IIIA) | Protein Overexpression | 50.7% (75/148 patients) | Longer survival with adjuvant chemotherapy in positive cases (HR: 0.307) | [10][17] |

| Pancreatic Ductal Adenocarcinoma | Gene Amplification | 37.9% in expression-positive cases | Associated with poorer prognosis | [18] |

Key Signaling Pathways Involving ACTN4

ACTN4 is implicated in several critical signaling pathways that contribute to its pathological roles in both FSGS and cancer.

Regulation of the Actin Cytoskeleton in Podocytes

In healthy podocytes, ACTN4 crosslinks actin filaments, providing structural support to the delicate foot processes. In FSGS, mutations that enhance ACTN4's affinity for actin disrupt this dynamic process, leading to a more rigid and disorganized cytoskeleton, ultimately causing podocyte effacement and proteinuria.

ACTN4 in Cancer Cell Migration and Invasion

Overexpression of ACTN4 in cancer cells enhances their migratory and invasive capabilities. This is achieved through its role in remodeling the actin cytoskeleton to form structures like lamellipodia and invadopodia, which are essential for cell movement.

ACTN4 in Nuclear Signaling

ACTN4 can translocate to the nucleus and function as a transcriptional co-activator, interacting with transcription factors such as NF-κB and influencing the Wnt/β-catenin and PI3K/Akt pathways. This nuclear activity of ACTN4 contributes to cancer cell proliferation, survival, and epithelial-mesenchymal transition (EMT).

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function and clinical relevance of ACTN4.

F-actin Co-sedimentation Assay

This assay is used to quantify the binding affinity of ACTN4 and its mutants to filamentous actin (F-actin).

Protocol Outline:

-

Protein Purification: Purify recombinant wild-type and mutant ACTN4 proteins.

-

Actin Polymerization: Polymerize monomeric G-actin to F-actin by adding a polymerization buffer (containing KCl, MgCl2, and ATP) and incubating at room temperature.

-

Binding Reaction: Incubate a fixed concentration of purified ACTN4 protein with increasing concentrations of F-actin at room temperature.

-

Ultracentrifugation: Pellet the F-actin and any bound ACTN4 by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

-

Analysis: Separate the supernatant (unbound ACTN4) and pellet (F-actin and bound ACTN4) fractions by SDS-PAGE.

-

Quantification: Stain the gel (e.g., with Coomassie Blue) and quantify the amount of ACTN4 in the pellet and supernatant fractions using densitometry. The dissociation constant (Kd) can then be calculated.

Expression of GFP-tagged ACTN4 in Podocytes

This method allows for the visualization of ACTN4 localization and the effect of mutations on its subcellular distribution.

Protocol Outline:

-

Plasmid Construction: Clone the cDNA of wild-type or mutant ACTN4 into a mammalian expression vector containing a Green Fluorescent Protein (GFP) tag.

-

Podocyte Culture: Culture conditionally immortalized mouse or human podocytes on collagen-coated plates. Differentiate the podocytes by thermoshifting from a permissive (33°C) to a non-permissive (37°C) temperature.

-

Transfection: Transfect the differentiated podocytes with the GFP-ACTN4 expression plasmids using a suitable transfection reagent.

-

Imaging: After 24-48 hours, fix the cells and visualize the localization of GFP-tagged ACTN4 using fluorescence microscopy. Co-staining with markers for the actin cytoskeleton (e.g., phalloidin) or other cellular compartments can provide further insights.

Fluorescence In Situ Hybridization (FISH) for ACTN4 Gene Amplification

FISH is used to detect and quantify copy number variations of the ACTN4 gene in tumor tissue.

Protocol Outline:

-

Probe Labeling: Label a DNA probe specific for the ACTN4 gene with a fluorescent dye. A control probe for the centromere of chromosome 19 is also labeled with a different fluorophore.

-

Tissue Preparation: Prepare paraffin-embedded tissue sections from tumor biopsies. Deparaffinize and rehydrate the sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the target DNA.

-

Denaturation: Denature the DNA in the tissue sections and the probes.

-

Hybridization: Apply the fluorescently labeled probes to the tissue sections and incubate overnight in a humidified chamber to allow for hybridization.

-

Washing and Counterstaining: Wash the slides to remove unbound probes and counterstain the nuclei with DAPI.

-

Analysis: Visualize the fluorescent signals using a fluorescence microscope. The copy number of the ACTN4 gene is determined by counting the number of signals per nucleus and comparing it to the number of centromeric control signals.

Conclusion and Future Directions

The study of ACTN4 mutations has provided significant insights into the pathogenesis of both a specific form of hereditary kidney disease and the progression of various cancers. In FSGS, the gain-of-function mutations in the actin-binding domain present a clear therapeutic target for inhibitors that could modulate its interaction with actin. In oncology, the overexpression and amplification of ACTN4 serve as important prognostic biomarkers and suggest that targeting ACTN4-mediated cell motility and nuclear signaling could be a promising anti-metastatic strategy. Future research should focus on the development of specific small molecule inhibitors of ACTN4, further elucidation of its complex signaling networks, and the validation of its utility as a biomarker in larger clinical cohorts to guide personalized medicine.

References

- 1. biontex.com [biontex.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of ACTN4 in Tumorigenesis, Metastasis, and EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]

- 6. The Construction of Transgenic and Gene Knockout/Knockin Mouse Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. α-Actinin 4 potentiates nuclear factor κ-light-chain-enhancer of activated B-cell (NF-κB) activity in podocytes independent of its cytoplasmic actin binding function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. studylib.net [studylib.net]

- 10. ACTN4 Promotes the Proliferation, Migration, Metastasis of Osteosarcoma and Enhances its Invasive Ability through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient delivery of small RNAs to podocytes in vitro by direct exosome transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Actin-binding protein alpha-actinin 4 (ACTN4) is a transcriptional co-activator of RelA/p65 sub-unit of NF-kB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. worthe-it.co.za [worthe-it.co.za]

- 14. neb.com [neb.com]

- 15. zytovision.com [zytovision.com]

- 16. scispace.com [scispace.com]

- 17. cells [knowledge.lonza.com]

- 18. idtdna.com [idtdna.com]

Alpha-Actinin-3 Deficiency: A Comprehensive Technical Guide to its Impact on Skeletal Muscle Performance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-actinin-3, a protein exclusive to fast-twitch skeletal muscle fibers, plays a pivotal role in high-velocity, powerful muscle contractions. A common polymorphism (R577X) in the ACTN3 gene leads to alpha-actinin-3 deficiency in approximately 1.5 billion people globally.[1][2] This deficiency is not a disease but has significant implications for muscle performance, influencing athletic prowess and susceptibility to muscle-related conditions. This technical guide provides an in-depth analysis of the molecular underpinnings of alpha-actinin-3 deficiency and its multifaceted effects on muscle physiology, metabolism, and overall performance. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers and professionals in the field of muscle biology and drug development.

Molecular Basis of Alpha-Actinin-3 Deficiency

The primary cause of alpha-actinin-3 deficiency is a single nucleotide polymorphism (SNP) in the ACTN3 gene, specifically the R577X variant (rs1815739).[3] This SNP involves a C-to-T transition in exon 16, which results in a premature stop codon.[4] Individuals homozygous for the X allele (XX genotype) produce a non-functional, truncated alpha-actinin-3 protein, leading to its complete absence in fast-twitch muscle fibers.[3][4] In contrast, individuals with at least one functional R allele (RR and RX genotypes) can produce the full-length alpha-actinin-3 protein.[3] While alpha-actinin-3 is absent in XX individuals, its closely related isoform, alpha-actinin-2, is ubiquitously expressed in all muscle fiber types and appears to compensate for some of the structural roles of alpha-actinin-3 at the Z-disc.[1] However, this compensation is not complete, leading to distinct phenotypic differences.

Impact on Muscle Fiber Composition and Morphology

Alpha-actinin-3 deficiency is associated with a shift in the characteristics of fast-twitch muscle fibers towards a more oxidative, fatigue-resistant phenotype, without a change in the myosin heavy chain isoform expression.[5] This suggests a transformation in the metabolic and functional properties of the fibers rather than a complete fiber type switch.

Table 1: Effect of ACTN3 Genotype on Muscle Fiber Characteristics in Humans

| Characteristic | ACTN3 RR Genotype | ACTN3 XX Genotype | Key Findings | Reference |

| Type IIx Fiber Percentage | Higher | Lower | RR genotype is associated with a greater proportion of fast-glycolytic fibers. | [6] |

| Type IIa Fiber Cross-Sectional Area (CSA) | Larger | Smaller | ACTN3 expression is linked to larger fast-twitch fiber size. | [3] |

| Type IIx Fiber Cross-Sectional Area (CSA) | Larger | Smaller | A 13% smaller CSA was observed in XX individuals compared to RR. | [3] |

Table 2: Muscle Phenotype in Actn3 Knockout (KO) Mice vs. Wild-Type (WT)

| Characteristic | Wild-Type (WT) Mice | Actn3 Knockout (KO) Mice | Key Findings | Reference |

| Fast Fiber (Type 2B) Diameter | Larger | Reduced | Deficiency in alpha-actinin-3 leads to smaller fast-twitch fiber size. | [7] |

| Total Body Weight and Lean Mass | Higher | Reduced | Indicates a role for ACTN3 in overall muscle mass regulation. |

Effects on Muscle Performance: Strength, Power, and Endurance

The absence of alpha-actinin-3 has a dichotomous effect on muscle performance, generally proving detrimental for sprint and power activities while potentially offering an advantage in endurance events.

Strength and Power

The presence of alpha-actinin-3 is strongly associated with enhanced sprint and power performance. The XX genotype is significantly underrepresented in elite sprint and power athletes.[3] In non-athlete populations, alpha-actinin-3 deficiency is linked to reduced muscle strength and power.

Table 3: Impact of ACTN3 Genotype on Strength and Power Performance

| Performance Metric | ACTN3 RR/RX Genotypes | ACTN3 XX Genotype | Key Findings | Reference |

| Elite Sprint/Power Athlete Status | Overrepresented | Underrepresented | Strong association of the R allele with elite power performance. | [3] |

| Grip Strength (Mice) | Higher | 6.0-7.4% Lower | Actn3 KO mice exhibit reduced grip strength. | [8] |

| Isolated Muscle Force Generation (Mice) | Higher | 10.9% Lower | EDL muscles from Actn3 KO mice generate less maximal force. | [9] |

| Knee Extensor Peak Torque (Women) | Higher | Lower | Women deficient in alpha-actinin-3 show reduced muscle strength. | [10] |

Endurance and Fatigue Resistance

Conversely, alpha-actinin-3 deficiency is associated with enhanced endurance performance and increased resistance to fatigue. This is attributed to the shift in muscle metabolism towards more efficient aerobic pathways.

Table 4: Influence of ACTN3 Genotype on Endurance and Fatigue

| Performance Metric | ACTN3 RR/RX Genotypes | ACTN3 XX Genotype | Key Findings | Reference |

| Elite Endurance Athlete Status | Underrepresented | Overrepresented | The X allele is more frequent in some endurance athlete cohorts. | [7] |

| Recovery from Fatigue (Mice) | Lower | 9.8% Greater Force Recovery | Actn3 KO muscles show enhanced recovery after fatigue. | [8] |

| Eccentric Contraction Force Deficit (Mice) | Higher | Lower | Alpha-actinin-3 deficiency may protect against contraction-induced damage. | [11] |

Molecular Mechanisms: Signaling and Metabolism

The phenotypic changes observed in alpha-actinin-3 deficient muscle are driven by alterations in key signaling pathways and metabolic enzyme activities.

Calcineurin Signaling

A key signaling pathway affected by alpha-actinin-3 deficiency is the calcineurin pathway, which is a critical regulator of muscle fiber type and metabolism. In the absence of alpha-actinin-3, there is an upregulation of alpha-actinin-2, which has a higher binding affinity for calsarcin-2, a calcineurin inhibitor. This leads to increased calcineurin activity, promoting a shift towards a more oxidative, slow-twitch muscle phenotype.

Muscle Metabolism

The shift towards an oxidative phenotype in alpha-actinin-3 deficient muscle is reflected in the activity of key metabolic enzymes. There is a notable increase in the activity of mitochondrial enzymes involved in aerobic metabolism, while enzymes involved in glycogenolysis are downregulated.

Table 5: Alterations in Muscle Enzyme Activity with Alpha-Actinin-3 Deficiency

| Enzyme | Function | Effect of ACTN3 Deficiency | Quantitative Change | Reference |

| Glycogen Phosphorylase | Glycogenolysis | Decreased activity | ~50% reduction in Actn3 KO mice | |

| Citrate Synthase | TCA Cycle | Increased activity | [7] | |

| Succinate (B1194679) Dehydrogenase (SDH) | TCA Cycle & ETC | Increased activity | [2] | |

| β-hydroxyacyl-CoA dehydrogenase (BHAD) | Fatty Acid Oxidation | Increased activity |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of alpha-actinin-3 deficiency.

ACTN3 Genotyping using PCR-RFLP

-

DNA Extraction: Isolate genomic DNA from saliva or whole blood using a standard extraction kit.

-

PCR Amplification: Amplify a 291 bp fragment of the ACTN3 gene encompassing the R577X polymorphism using the following primers:

-

Forward: 5'-CTGTTGCCTGTGGTAAGTGGG-3'

-

Reverse: 5'-TGGTCACAGTATGCAGGAGGG-3'

-

-

Restriction Digest: Digest the PCR product with the DdeI restriction enzyme. The R allele contains a DdeI recognition site that is absent in the X allele.

-

Gel Electrophoresis: Separate the digested fragments on a 2% agarose (B213101) gel.

-

RR genotype: Two bands (e.g., 108 bp and 183 bp).

-

XX genotype: One undigested band (291 bp).

-

RX genotype: Three bands (291 bp, 183 bp, and 108 bp).

-

Immunohistochemistry for Muscle Fiber Typing

-

Tissue Preparation: Snap-freeze fresh muscle biopsies in isopentane (B150273) cooled with liquid nitrogen. Cut 10 µm thick cross-sections using a cryostat.

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with a cocktail of primary antibodies targeting different myosin heavy chain isoforms (e.g., anti-MyHC I, anti-MyHC IIa, anti-MyHC IIb).

-

Secondary Antibody Incubation: Wash sections with PBS and incubate with fluorescently-labeled secondary antibodies corresponding to the primary antibodies for 1 hour at room temperature.

-

Imaging: Mount sections with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence microscope.

-

Analysis: Quantify the number and cross-sectional area of each fiber type using image analysis software.

Spectrophotometric Enzyme Activity Assays

-

Tissue Homogenization: Homogenize snap-frozen muscle tissue in an appropriate ice-cold buffer. Centrifuge the homogenate to obtain the supernatant containing the enzymes.

-

Assay Principle: These assays measure the change in absorbance of a specific substrate or product over time, which is proportional to the enzyme's activity.

-

Specific Enzyme Assays:

-

Citrate Synthase: Monitor the reaction of acetyl-CoA and oxaloacetate, which releases CoA-SH. The rate of CoA-SH production is measured by its reaction with DTNB, which forms a colored product with absorbance at 412 nm.[7]

-

Succinate Dehydrogenase (SDH): Measure the reduction of a tetrazolium salt (e.g., nitroblue tetrazolium) by SDH, which forms a colored formazan (B1609692) product.[1][12]

-

Glycogen Phosphorylase: Measure the production of glucose-1-phosphate from glycogen.[13]

-

β-hydroxyacyl-CoA dehydrogenase (BHAD): Monitor the oxidation of NADH to NAD+ at 340 nm.[8]

-

-

Data Analysis: Calculate enzyme activity based on the rate of change in absorbance and normalize to the total protein concentration of the sample.

In Vitro Muscle Fatigue Protocol for Mouse EDL Muscle

-

Muscle Preparation: Isolate the extensor digitorum longus (EDL) muscle from a mouse and mount it in a bath containing oxygenated Ringer's solution.

-

Force-Frequency Curve: Determine the initial maximal tetanic force by stimulating the muscle at increasing frequencies.

-

Fatigue Protocol: Induce fatigue by repeatedly stimulating the muscle with high-frequency tetani (e.g., 100 Hz for 1 second, every 2 seconds for 30 seconds).[14]

-

Recovery: Monitor force recovery by delivering brief tetanic stimulations at set intervals (e.g., every 5 minutes) for a defined recovery period (e.g., 30 minutes).[8]

-

Data Analysis: Express the force deficit during fatigue and the force recovery as a percentage of the initial maximal force.

Implications for Drug Development and Future Research

The understanding of alpha-actinin-3's role in muscle performance and metabolism opens up new avenues for therapeutic interventions and personalized medicine. For drug development, targeting the calcineurin signaling pathway could be a strategy to modulate muscle fiber characteristics for conditions involving muscle wasting or metabolic dysfunction. Furthermore, considering an individual's ACTN3 genotype could be crucial in designing personalized exercise and rehabilitation programs.

Future research should focus on further elucidating the downstream effects of altered calcineurin signaling in alpha-actinin-3 deficient individuals. Investigating the interaction of ACTN3 genotype with other genetic and environmental factors will provide a more holistic view of its impact on muscle health and disease.

Conclusion

Alpha-actinin-3 deficiency, resulting from the common ACTN3 R577X polymorphism, has a profound and complex impact on skeletal muscle performance. The absence of this protein in fast-twitch fibers leads to a cascade of molecular changes, including a shift towards a more oxidative, fatigue-resistant phenotype, driven by alterations in the calcineurin signaling pathway. This manifests as a trade-off in physical capabilities: a disadvantage in sprint and power activities but an advantage in endurance performance. The detailed quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the intricacies of alpha-actinin-3 function and its potential as a therapeutic target. A deeper understanding of this genetic variation will be instrumental in advancing the fields of sports science, muscle biology, and personalized medicine.

References

- 1. theory.labster.com [theory.labster.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Evidence for ACTN3 as a Speed Gene in Isolated Human Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Determination of beta-hydroxyacyl CoA-dehydrogenase activity in meat by electrophoretically mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. ACTN3 genotype is associated with muscle phenotypes in women across the adult age span - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Loss of α-actinin-3 confers protection from eccentric contraction damage in fast-twitch EDL muscles from aged mdx dystrophic mice by reducing pathological fibre branching - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Skeletal muscle fiber-type specific succinate dehydrogenase activity in cerebral palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. academic.oup.com [academic.oup.com]

Subcellular Localization of Non-Muscle Alpha-Actinins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract